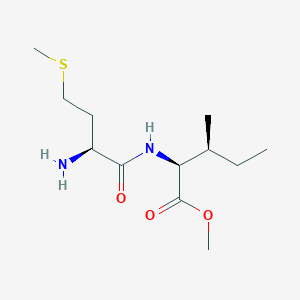

Methyl l-methionyl-l-isoleucinate

Description

The Role of Dipeptide Esters in Biomolecular Mimicry and Derivative Synthesis

Dipeptide esters are particularly valuable in the field of biomolecular mimicry, where scientists aim to create synthetic molecules that replicate the function of natural biological systems. youtube.com By mimicking the initial stages of peptide bond formation, researchers can gain insights into the fundamental processes of protein synthesis. nih.gov The esterification of a dipeptide can also be a key step in the synthesis of more complex peptide derivatives and peptide-drug conjugates, which are an emerging class of therapeutics. chemicalbook.com The synthesis of dipeptides can be achieved through various methods, including enzymatic processes which can offer high specificity and yield. mdx.ac.uk For instance, aminopeptidases have been shown to effectively catalyze the synthesis of dipeptide methyl esters. nih.gov

Chemical and Biological Context of L-Methionine and L-Isoleucine Residues in Dipeptide Esters

The properties of Methyl l-methionyl-l-isoleucinate are intrinsically linked to its constituent amino acids: L-methionine and L-isoleucine.

L-Methionine (Met) is one of two sulfur-containing proteinogenic amino acids. Its side chain possesses a flexible thioether group, which is largely hydrophobic and can participate in crucial interactions within the hydrophobic cores of proteins. nih.gov This flexibility allows methionine to adapt its conformation, which can be critical for protein assembly and function. nih.gov While the sulfur in methionine is not highly reactive, it can be susceptible to oxidation, a process that has biological implications. nih.gov

The combination of the flexible, sulfur-containing side chain of methionine and the bulky, hydrophobic side chain of isoleucine in a dipeptide ester like this compound suggests a molecule with interesting conformational properties and potential for specific molecular interactions.

Current Research Landscape and Knowledge Gaps Pertaining to this compound

The PubChem database contains an entry for the parent dipeptide, L-methionyl-L-isoleucine, indicating its existence and providing basic data such as its molecular formula and weight. nih.gov However, detailed experimental data, characterization, and specific research findings for its methyl ester derivative are absent. This lack of information presents a clear knowledge gap.

Future research could focus on several key areas:

Synthesis and Characterization: Developing and optimizing synthetic routes for this compound and thoroughly characterizing its physicochemical properties using techniques like NMR and mass spectrometry.

Biomimetic Studies: Exploring the potential of this compound as a model system to study peptide folding, aggregation, and interaction with biological macromolecules.

Biological Activity Screening: Assessing the compound for any potential biological activities, given the diverse roles of its constituent amino acids.

The study of this specific dipeptide ester could provide valuable insights into the fundamental principles of peptide chemistry and pave the way for the design of novel peptide-based materials and therapeutics.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2S,3S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3S/c1-5-8(2)10(12(16)17-3)14-11(15)9(13)6-7-18-4/h8-10H,5-7,13H2,1-4H3,(H,14,15)/t8-,9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESAIABWEWIKBD-GUBZILKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OC)NC(=O)C(CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)OC)NC(=O)[C@H](CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Approaches for Methyl L Methionyl L Isoleucinate

Chemical Synthesis Strategies for Dipeptide Methyl Esters

The chemical synthesis of Methyl L-methionyl-L-isoleucinate hinges on the sequential formation of a peptide bond between L-methionine and L-isoleucine, followed by or preceded by the esterification of the C-terminal carboxyl group of isoleucine. Success in this endeavor is critically dependent on the judicious selection of protecting groups to prevent unwanted side reactions, such as self-polymerization of the amino acids. uni-freiburg.de

Solid-Phase Peptide Synthesis (SPPS) Adaptations for this compound

Solid-Phase Peptide Synthesis (SPPS), a cornerstone of modern peptide chemistry, offers a streamlined approach for the synthesis of this compound. jabde.comyoutube.com The core principle of SPPS involves the covalent attachment of the C-terminal amino acid to an insoluble polymer resin, allowing for the sequential addition of N-protected amino acids. jabde.com Excess reagents and by-products are readily removed by simple filtration and washing steps. youtube.com

For the synthesis of this compound, L-isoleucine would first be attached to a suitable resin that allows for the eventual cleavage to yield a C-terminal methyl ester. While standard resins like Wang or Merrifield are designed to yield a carboxylic acid or amide upon cleavage, specialized linkers would be required for the direct formation of the methyl ester. imperial.ac.uk An alternative and more common approach involves synthesizing the protected dipeptide on a standard resin, cleaving it to obtain the free carboxylic acid, and then performing the methyl esterification in solution as a final step.

The synthesis would proceed by first anchoring Fmoc-L-isoleucine to the resin. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the α-amino group of isoleucine is then removed using a mild base, typically a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF). creative-peptides.com Subsequently, Fmoc-L-methionine is activated using a coupling reagent and added to the resin-bound isoleucine to form the peptide bond. The choice of coupling reagent is critical to ensure high efficiency and minimize racemization. nih.gov Upon completion of the dipeptide assembly, the final Fmoc group is removed, and the peptide is cleaved from the resin.

Table 1: Illustrative SPPS Cycle for Fmoc-Met-Ile Synthesis

| Step | Reagent/Solvent | Purpose |

|---|---|---|

| 1. Swelling | DMF | Prepare resin for reaction |

| 2. Fmoc Deprotection | 20% Piperidine in DMF | Remove Fmoc group from resin-bound Isoleucine |

| 3. Washing | DMF, Isopropanol, Dichloromethane | Remove excess piperidine and by-products |

| 4. Coupling | Fmoc-Met-OH, Coupling Reagent (e.g., HATU), Base (e.g., DIPEA) in DMF | Form peptide bond |

| 5. Washing | DMF, Isopropanol, Dichloromethane | Remove excess reagents and by-products |

Solution-Phase Coupling Reactions for L-Methionyl-L-Isoleucine Formation

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), provides a classical and highly scalable alternative for preparing L-methionyl-L-isoleucine. youtube.com This approach involves the reaction of protected amino acid derivatives in an appropriate solvent, followed by work-up and purification of the resulting dipeptide. orgsyn.org

A typical strategy would involve the coupling of an N-terminally protected L-methionine derivative (e.g., Boc-Met-OH or Fmoc-Met-OH) with the C-terminally protected L-isoleucine, which in this case would be L-isoleucine methyl ester (H-Ile-OMe). sigmaaldrich.com The synthesis of H-Ile-OMe can be achieved by reacting L-isoleucine with methanol (B129727) in the presence of an acid catalyst like thionyl chloride or trimethylchlorosilane. nih.govnih.gov

The coupling reaction itself is facilitated by a variety of reagents that activate the carboxylic acid of the N-protected methionine, rendering it susceptible to nucleophilic attack by the amino group of isoleucine methyl ester. orgsyn.org Common coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization. orgsyn.org

Following the coupling reaction, the protected dipeptide (e.g., Boc-Met-Ile-OMe) is isolated and purified. The final step involves the removal of the N-terminal protecting group to yield the target compound, this compound. For instance, a Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid), while an Fmoc group is cleaved with a mild base. creative-peptides.comwikipedia.org

Enzymatic and Biocatalytic Routes to this compound

The use of enzymes in peptide synthesis offers several advantages over traditional chemical methods, including high stereospecificity, mild reaction conditions, and a reduced environmental footprint. rug.nl While the enzymatic synthesis of this compound has not been explicitly reported, theoretical considerations suggest that it is a feasible approach.

Enzyme-Catalyzed Peptide Bond Formation (Theoretical Considerations)

Enzymes, particularly proteases and acylases, can be used to catalyze the formation of peptide bonds in a process that is essentially the reverse of their natural hydrolytic function. rug.nl The equilibrium of this reaction can be shifted towards synthesis by carefully controlling the reaction conditions, such as pH, solvent system, and the nature of the substrates.

For the synthesis of this compound, a protease with appropriate substrate specificity could potentially be used to couple an N-protected or unprotected methionine derivative with L-isoleucine methyl ester. The use of an esterified C-terminal component (isoleucine methyl ester) can help to drive the reaction towards peptide bond formation.

Recent research has highlighted the promiscuity of certain enzymes, such as O-acetyl-l-homoserine sulfhydrolases (OAHS), in synthesizing various L-methionine analogues. uni-freiburg.denih.gov These enzymes catalyze the formation of L-methionine from O-acetyl-l-homoserine and methyl mercaptan. uni-freiburg.de It is conceivable that engineered versions of such enzymes, or other promiscuous amidases, could be developed to directly couple L-methionine to L-isoleucine methyl ester. This remains a promising area for future research in the biocatalytic production of dipeptides.

Enzymatic Derivatization of L-Methionine and L-Isoleucine Precursors

The successful chemoenzymatic synthesis of this compound relies on appropriately prepared precursors. The term "derivatization" in this context refers to the modification of the starting amino acids to make them suitable for the enzymatic reaction.

For the acyl acceptor, L-Isoleucine , the necessary precursor is Methyl L-isoleucinate. ontosight.ai This derivatization is typically achieved through a standard chemical esterification process, where L-Isoleucine is reacted with methanol in the presence of an acid catalyst. ontosight.ai This chemical step converts the carboxylic acid group into a methyl ester, which serves to activate the amino acid for its role as the acyl acceptor in the subsequent enzymatic coupling.

For the acyl donor, L-Methionine , the concept of derivatization is intrinsic to the enzymatic mechanism itself. In many chemoenzymatic strategies, the free L-Methionine amino acid is used directly without prior chemical modification. asm.org During the catalytic cycle, the enzyme forms a transient acyl-enzyme intermediate with L-Methionine. researchgate.net This formation is a key "enzymatic derivatization" step that activates the carboxyl group of methionine, preparing it to react with the amino group of Methyl L-isoleucinate to form the peptide bond. researchgate.net Enzymes like O-acetyl-l-homoserine sulfhydrolases have also been studied for their ability to synthesize various L-Methionine analogues, demonstrating the enzymatic versatility related to this amino acid. nih.gov

The following table summarizes the precursor molecules and the nature of their preparation for synthesis.

Table 2: Precursor Derivatization for Synthesis| Precursor Amino Acid | Derivative | Method of Derivatization | Purpose |

|---|---|---|---|

| L-Isoleucine | Methyl L-isoleucinate | Chemical Esterification | Prepares the amino acid to act as the acyl acceptor. ontosight.ai |

| L-Methionine | Acyl-Enzyme Intermediate | Enzymatic Activation (in-situ) | Activates the carboxyl group to act as the acyl donor during the reaction. researchgate.netasm.org |

Purification and Isolation of this compound for Academic Research

Following the synthesis, a robust purification and isolation strategy is essential to obtain this compound with the high degree of purity required for academic research. The goal is to separate the target dipeptide from unreacted precursors, byproducts, and the enzyme catalyst. waters.com

The most widely used technique for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . waters.comacsgcipr.org This chromatographic method separates molecules based on their hydrophobicity. The reaction mixture is injected into the HPLC system, and a gradient of organic solvent (like acetonitrile) in an aqueous mobile phase is used to elute the components from a nonpolar stationary phase column. nih.gov The target dipeptide will elute at a characteristic retention time, allowing it to be separated from the more polar unreacted amino acids and other impurities.

To enhance the precision of purification, Mass-Directed HPLC is often employed. waters.com This technique couples the HPLC system to a mass spectrometer, which allows for the specific detection and collection of fractions containing the compound with the exact molecular weight of this compound. youtube.com This provides unambiguous identification and ensures a very pure final product. youtube.com Depending on the complexity of the reaction mixture, alternative or complementary chromatographic techniques like ion-exchange chromatography may also be used. waters.com

Once the pure fractions have been collected, the final step is typically lyophilization (freeze-drying). acsgcipr.org This process removes the solvent, yielding the purified this compound as a stable, solid powder suitable for storage and subsequent experimental use.

A summary of the purification and isolation workflow is provided in the table below.

Table 3: Purification and Isolation Workflow| Step | Technique | Principle | Outcome |

|---|---|---|---|

| 1. Primary Separation | Reversed-Phase HPLC (RP-HPLC) | Separation based on differences in hydrophobicity between the product and impurities. waters.com | Separation of the target dipeptide from most contaminants. |

| 2. Fraction Collection | Mass-Directed Detection | Collection of eluent is triggered by the detection of the specific mass-to-charge ratio of the target peptide. youtube.com | Highly selective collection of the desired product, improving purity. |

| 3. Final Isolation | Lyophilization (Freeze-Drying) | Sublimation of the solvent from the frozen state under vacuum. acsgcipr.org | A pure, stable, solid form of the dipeptide ester. |

Advanced Spectroscopic and Structural Elucidation of Methyl L Methionyl L Isoleucinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Primary and Secondary Structure Analysis

NMR spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide definitive evidence for the covalent structure and offer insights into the conformational preferences of the peptide.

Detailed NMR data has been reported for the N-Boc protected dipeptide, Boc-Met-Ile-OMe, in deuterated methanol (B129727) (CD₃OD). bio-structure.com The presence of the tert-Butyloxycarbonyl (Boc) group significantly influences the chemical environment of the N-terminal methionine residue compared to the free amine in the unprotected form.

The ¹H NMR spectrum confirms the presence of all expected protons. bio-structure.com The isoleucine and methionine Cα protons appear as distinct multiplets, while the methyl ester and the S-methyl group of methionine each present as sharp singlets. bio-structure.com The nine equivalent protons of the Boc protecting group give rise to a prominent singlet at 1.45 ppm. bio-structure.com

The ¹³C NMR spectrum is equally informative, showing distinct resonances for every carbon atom in the molecule. bio-structure.com The two carbonyl carbons (amide and ester) are clearly visible in the downfield region. bio-structure.com The signals corresponding to the Boc group's quaternary carbon and methyl groups are also identified. bio-structure.com For the unprotected dipeptide, the signals for the Boc group would be absent, and the chemical shifts for the methionine α-carbon (Cα) and α-proton (Hα) would shift, reflecting the change from a carbamate (B1207046) linkage to a free amino group.

¹H NMR Data for Boc-Met-Ile-OMe (400 MHz, CD₃OD)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Proposed) |

|---|---|---|---|

| 4.41 | d | 1H | Ile Hα |

| 4.23 | d | 1H | Met Hα |

| 3.72 | s | 3H | O-CH₃ (Ester) |

| 2.61-2.51 | m | 2H | Met γ-CH₂ |

| 2.10 | s | 3H | S-CH₃ (Methionine) |

| 2.06-1.98 | m | 1H | Met β-CH₂ |

| 1.93-1.84 | m | 1H | Ile β-CH |

| 1.45 | s | 9H | Boc (CH₃)₃ |

| 1.33-1.22 | m | 2H | Ile γ-CH₂ |

| 0.96-0.90 | m | 6H | Ile δ-CH₃, γ'-CH₃ |

Data sourced from Jain, R. et al., RSC Adv., 2016. bio-structure.com

¹³C NMR Data for Boc-Met-Ile-OMe (100 MHz, CD₃OD)

| Chemical Shift (δ) ppm | Assignment (Proposed) |

|---|---|

| 173.3 | Ile C=O (Ester) |

| 171.9 | Met C=O (Amide) |

| 156.4 | Boc C=O |

| 79.3 | Boc C(CH₃)₃ |

| 56.8 | Ile Cα |

| 53.4 | Met Cα |

| 51.2 | O-CH₃ (Ester) |

| 37.0 | Ile β-C |

| 29.7 | Met γ-C |

| 27.3 | Boc CH₃ |

| 24.8 | Ile γ-C |

| 15.9 | Met β-C |

| 14.6 | S-CH₃ (Methionine) |

| 13.9 | Ile δ/γ'-C |

Data sourced from Jain, R. et al., RSC Adv., 2016. bio-structure.com

While not explicitly reported for this specific dipeptide, 2D NMR experiments are standard for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within each amino acid residue. Key correlations would be observed between the Hα and Hβ protons of both methionine and isoleucine, and further down the side chains, such as between the isoleucine Hβ, Hγ, and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon in the ¹³C spectrum, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is invaluable for piecing together the peptide structure. Crucial correlations would include the one between the isoleucine Hα proton and the methionine amide carbonyl carbon, confirming the peptide bond. Additionally, correlations from the ester methyl protons to the isoleucine carbonyl carbon would verify the C-terminal modification.

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The IR spectrum of Boc-Met-Ile-OMe shows characteristic absorptions for the peptide and ester functionalities. bio-structure.com The key bands include the N-H stretch (Amide A), the amide C=O stretch (Amide I), and the N-H bend/C-N stretch (Amide II). bio-structure.com The ester carbonyl stretch is also clearly identifiable. bio-structure.com

Raman spectroscopy provides complementary information. While IR is more sensitive to polar bonds like carbonyls, Raman is more sensitive to non-polar, symmetric vibrations, such as C-C and C-S bonds in the side chains. libretexts.org The amide I band is strong in both IR and Raman, typically found around 1650 cm⁻¹. bio-structure.com The amide III band (a complex mix of C-N stretch and N-H bend) is often more prominent in Raman spectra (around 1300 cm⁻¹) and is also sensitive to conformation. bio-structure.comresearchgate.netspectroscopyonline.com The C-S stretching vibrations of the methionine side chain would be expected in the 600-750 cm⁻¹ region and are typically strong in Raman spectra. researchgate.net

Vibrational Spectroscopy Data for (Boc)-Met-Ile-OMe

| IR Peak (cm⁻¹) bio-structure.com | Raman Peak (cm⁻¹) (Expected) | Assignment |

|---|---|---|

| 3336 | ~3300 | N-H Stretch (Amide A) |

| 2967 | ~2970-2870 | C-H Aliphatic Stretches |

| 1744 | ~1740 | C=O Ester Stretch |

| 1658 | ~1660-1680 | C=O Amide I Stretch |

| 1523 | ~1550 | N-H Bend / C-N Stretch (Amide II) |

| - | ~1300 | C-N Stretch / N-H Bend (Amide III) |

| 1170 | - | C-O Ester Stretch |

| - | ~650-700 | C-S Stretch (Methionine) |

IR data sourced from Jain, R. et al., RSC Adv., 2016. bio-structure.com Expected Raman frequencies based on general peptide spectroscopic data. bio-structure.comresearchgate.netspectroscopyonline.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Patterns

HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of a compound's molecular formula. For Boc-Met-Ile-OMe, the experimentally determined mass for the protonated molecule ([M+H]⁺) was 377.2107, which corresponds well with the calculated mass of 377.2110 for the formula C₁₇H₃₃N₂O₅S. bio-structure.com

In tandem mass spectrometry (MS/MS), the protonated molecule would be fragmented to reveal structural information. For the unprotected dipeptide (H-Met-Ile-OMe), fragmentation would primarily occur along the peptide backbone. The most common cleavages result in b-ions (containing the N-terminus) and y-ions (containing the C-terminus).

Expected HRMS Fragmentation for H-Met-Ile-OMe

| Ion Type | Fragment Structure | Calculated m/z |

|---|---|---|

| Parent Ion [M+H]⁺ | [H-Met-Ile-OMe + H]⁺ | 277.1581 |

| b-ions | ||

| b₁ | [H-Met]⁺ | 132.0532 |

| y-ions |

Other potential fragmentations include the loss of the S-methyl group or other parts of the side chains, as well as the loss of methanol from the parent ion.

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography provides the definitive, solid-state three-dimensional structure of a molecule, yielding precise atomic coordinates, bond lengths, bond angles, and torsional angles. As of this writing, a crystal structure for Methyl L-methionyl-L-isoleucinate has not been deposited in public databases.

Were a crystal structure to be determined, it would provide unparalleled insight into the molecule's solid-state conformation. Key parameters that would be elucidated include:

Peptide Bond Geometry: Confirmation of the planarity and trans configuration of the amide bond (ω angle ≈ 180°).

Side-Chain Conformation: The chi (χ) angles for both the methionine and isoleucine side chains, revealing their preferred orientations.

Intermolecular Interactions: A detailed map of hydrogen bonds (e.g., between the N-H of one molecule and the C=O of another) and van der Waals contacts that define the crystal packing arrangement. This information is critical for understanding polymorphism and solid-state properties.

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | H-Met-Ile-OMe |

| N-tert-Butyloxycarbonyl-L-methionyl-L-isoleucine methyl ester | Boc-Met-Ile-OMe |

| Methionine | Met |

Chiroptical Characterization for Stereochemical Purity and Conformation

The stereochemistry of this compound, specifically the L-configuration at both the methionyl and isoleucyl alpha-carbons, is fundamental to its structure and function. Chiroptical methods are the primary non-destructive techniques used to verify this stereochemical integrity and to probe the molecule's three-dimensional structure in solution.

Optical Rotation and Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique provides detailed information about the secondary structure of peptides and proteins. For a small dipeptide like this compound, the far-UV CD spectrum (typically 190-250 nm) would be dominated by the peptide bond's n→π* and π→π* electronic transitions. The sign and magnitude of the CD signals are exquisitely sensitive to the peptide backbone's dihedral angles (phi and psi), and thus to the local conformation. The presence of the sulfur-containing side chain in the methionine residue is also expected to contribute to the CD spectrum.

Chemical Reactivity and Derivatization Pathways of Methyl L Methionyl L Isoleucinate

Reactions at the Peptide Bond and Ester Moiety

The peptide bond and the C-terminal methyl ester are key sites for chemical transformations, particularly hydrolytic and aminolytic reactions.

Hydrolysis and Transesterification Reactions of the Methyl Ester

The methyl ester group of Methyl L-methionyl-L-isoleucinate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the corresponding carboxylic acid, L-methionyl-L-isoleucine, and methanol (B129727). This reaction can be catalyzed by acids or bases. The rate of hydrolysis is influenced by steric factors; for instance, the bulky side chain of isoleucine can affect the accessibility of the ester carbonyl to nucleophiles. uaeh.edu.mxrsc.org Studies on other peptide esters have shown that C-terminal isoleucine esters can be relatively stable to hydrolysis. rsc.orgrsc.org

Transesterification is another potential reaction where the methyl group is exchanged with another alcohol. This process can occur in the presence of an alcohol and a suitable catalyst. For example, peptide esters have been shown to undergo transesterification in methanol-containing solutions, a reaction that can be facilitated by the presence of certain metal ions. nih.gov

| Reaction | Reagents/Conditions | Products | Notes |

| Hydrolysis | Water, Acid or Base Catalyst | L-Methionyl-L-isoleucine, Methanol | Cleavage of the ester bond to form the free carboxylic acid. uaeh.edu.mxrsc.org |

| Transesterification | Another alcohol (e.g., ethanol), Catalyst | L-Methionyl-L-isoleucinyl ester (of the new alcohol), Methanol | Exchange of the methyl group with another alkyl group from an alcohol. nih.gov |

Stability and Degradation Pathways of the Dipeptide Bond

The amide bond in the dipeptide is generally stable to hydrolysis under normal conditions, requiring harsh conditions like concentrated acids or bases at elevated temperatures for cleavage. nih.gov However, a significant degradation pathway for dipeptide esters is intramolecular aminolysis, leading to the formation of a cyclic dipeptide, a diketopiperazine. strath.ac.uk In the case of this compound, the N-terminal amino group of the methionine residue can attack the amide carbonyl, leading to the cleavage of the first two amino acids and the formation of cyclo(Met-Ile) and methanol. This cyclization is a known phenomenon for dipeptide methyl esters in aqueous solutions. strath.ac.uk

Another potential degradation pathway involves the side chains, which can influence the stability of the peptide backbone. For instance, sequences containing certain amino acids can undergo specific intramolecular reactions that may lead to cleavage of the peptide chain. sigmaaldrich.com

Reactivity of Amino Acid Side Chains within this compound

Sulfur Chemistry of the Methionine Residue

The thioether side chain of the methionine residue is a key site of reactivity. biotage.com It is highly susceptible to oxidation, which can occur through chemical or photochemical pathways. sigmaaldrich.comnih.gov Oxidation can convert the thioether to a methionine sulfoxide (B87167), and further oxidation can lead to methionine sulfone. sigmaaldrich.comnih.gov This oxidation process can be reversible in biological systems through the action of specific enzymes. nih.gov

The sulfur atom in methionine can also act as a nucleophile, making it prone to alkylation reactions. nih.govacs.org This can result in the formation of sulfonium (B1226848) salts. nih.gov Both oxidation and alkylation alter the polarity and conformation of the peptide. acs.org

| Reaction | Reagents | Product | Significance |

| Oxidation | Oxidizing agents (e.g., H₂O₂) | Methionine sulfoxide, Methionine sulfone | Alters polarity and can be a marker for oxidative stress. biotage.comnih.gov |

| Alkylation | Alkylating agents | Sulfonium salt | Modifies the chemical properties of the methionine side chain. nih.govacs.org |

Reactions Involving the Branched Alkyl Group of Isoleucine

The side chain of isoleucine is a branched alkyl group, which is generally considered non-reactive and hydrophobic. russelllab.orgamericanpeptidesociety.org Its primary influence on the reactivity of the dipeptide is through steric hindrance. The bulky nature of the isoleucine side chain, with branching at the β-carbon, can restrict the conformational freedom of the peptide backbone and hinder the approach of reactants to nearby functional groups. russelllab.orgbibliomed.org This steric bulk can lower the rate of certain reactions, such as alkaline hydrolysis of the ester. bibliomed.org While not directly participating in many chemical reactions, the hydrophobic nature of the isoleucine side chain plays a significant role in the molecule's interaction with nonpolar environments and its solubility. russelllab.orgnih.gov

Complexation Behavior with Metal Ions

Peptides and their derivatives are effective ligands for a variety of metal ions, with coordination occurring through various donor atoms. mdpi.com For this compound, potential metal binding sites include the N-terminal amino group, the peptide backbone carbonyl oxygen and nitrogen atoms, the C-terminal ester carbonyl oxygen, and the sulfur atom of the methionine side chain. mdpi.comscirp.org

Coordination Chemistry of Dipeptide Esters with Transition Metals

Dipeptide esters like this compound are versatile ligands capable of forming stable complexes with a variety of transition metal ions. The coordination can occur through several potential donor sites: the nitrogen atom of the N-terminal amino group, the oxygen atom of the peptide carbonyl group, and the sulfur atom of the methionine side chain.

Typically, in neutral or slightly acidic conditions, the primary coordination sites are the N-terminal amino group and the peptide carbonyl oxygen, forming a chelate ring with the metal ion. The thioether group in the methionine side chain can also participate in coordination, particularly with soft metal ions that have a higher affinity for sulfur, such as palladium(II), platinum(II), and silver(I). The formation of these complexes can be represented by the following general reaction:

Mⁿ⁺ + H₂N-CHR¹-CO-NH-CHR²-COOR³ ⇌ [M(H₂N-CHR¹-CO-NH-CHR²-COOR³)]ⁿ⁺

The stability of these complexes is influenced by several factors, including the nature of the metal ion, the pH of the solution, and the solvent system. The table below provides a hypothetical representation of the relative stability constants (log β) for the 1:1 complexes of this compound with some common transition metals, based on trends observed with similar dipeptides.

| Metal Ion | Expected Predominant Coordination Sites | Postulated Log β (1:1 complex) |

| Cu(II) | N-amino, O-peptide | 5.0 - 6.0 |

| Ni(II) | N-amino, O-peptide | 4.0 - 5.0 |

| Zn(II) | N-amino, O-peptide | 3.5 - 4.5 |

| Pd(II) | N-amino, S-thioether | 7.0 - 8.0 |

| Ag(I) | S-thioether | 3.0 - 4.0 |

Note: These values are illustrative and based on general principles of coordination chemistry of amino acids and peptides.

Influence of Stereochemistry on Metal Binding Affinity and Geometry

The presence of two L-amino acid residues generally leads to a preferred conformation of the dipeptide backbone. This pre-organization can enhance the binding affinity for certain metal ions that favor a specific coordination geometry. For instance, the formation of a square-planar complex with a metal ion like Pd(II) would be highly dependent on the ability of the dipeptide to adopt a conformation that minimizes steric clashes between the bulky isobutyl side chain of isoleucine and the thioether-containing side chain of methionine.

Stereoselectivity is a well-documented phenomenon in the metal complexes of dipeptides. taylorfrancis.com The interaction between the chiral ligand and the metal ion can lead to the preferential formation of one diastereomeric complex over another. In the case of this compound, the L,L-configuration would likely induce a specific chirality at the metal center if the coordination results in an octahedral or other non-planar geometry. This stereochemical control is of significant interest in the development of asymmetric catalysts. mdpi.com

Derivatization for Probing Biological Interactions or Generating Analogues

The functional groups of this compound offer several handles for chemical derivatization to create molecular probes for studying biological systems or to generate analogues with modified properties.

The N-terminal amino group is a primary target for modification. It can be readily acylated with various reagents to introduce reporter groups such as fluorophores (e.g., dansyl chloride, fluorescein (B123965) isothiocyanate) or biotin. This allows for the tracking and visualization of the dipeptide's interaction with biological targets.

The C-terminal methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other amines to extend the peptide chain or to attach other functionalities. Alternatively, the ester can be reduced to the corresponding alcohol.

The thioether group of the methionine residue is another key site for derivatization. It can be selectively oxidized to the corresponding sulfoxide or sulfone, which can alter the polarity and hydrogen-bonding capabilities of the dipeptide. nih.gov Additionally, the sulfur atom can be targeted by specific reagents for alkylation or for the formation of sulfonium salts.

The following table outlines some potential derivatization strategies for this compound and their potential applications.

| Target Functional Group | Derivatization Reaction | Reagent Example | Potential Application |

| N-terminal amino group | Acylation | Dansyl chloride | Fluorescent labeling for biological imaging |

| N-terminal amino group | Biotinylation | NHS-Biotin | Affinity-based purification and detection |

| C-terminal methyl ester | Hydrolysis | Aqueous NaOH | Preparation for further C-terminal modification |

| C-terminal methyl ester | Reduction | Lithium borohydride | Generation of a C-terminal alcohol analogue |

| Methionine side chain | Oxidation | Hydrogen peroxide | Creation of sulfoxide or sulfone analogues |

| Methionine side chain | Alkylation | Iodoacetamide | Covalent labeling of target proteins |

These derivatization approaches provide a versatile toolkit for modifying this compound to explore its biological functions and to develop novel peptide-based compounds with tailored properties. rsc.org

Computational and Theoretical Investigations of Methyl L Methionyl L Isoleucinate

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations are a cornerstone of computational biochemistry, enabling the exploration of the conformational landscape and dynamic behavior of biomolecules over time. nih.govresearchgate.net For Methyl L-methionyl-L-isoleucinate, MD simulations can reveal how the molecule folds, flexes, and interacts with its environment, providing a detailed picture of its structural preferences.

Simulations are typically initiated using a starting geometry of the dipeptide, which is then placed in a simulation box, often filled with a chosen solvent like water, to mimic physiological conditions. acs.org The system's evolution is tracked by solving Newton's equations of motion for every atom, guided by a molecular mechanics force field (e.g., CHARMM, AMBER). acs.org These force fields are collections of parameters that define the potential energy of the system as a function of its atomic coordinates, accounting for bond stretching, angle bending, torsional rotations, and non-bonded interactions.

A key output of MD simulations is the trajectory, a record of atomic positions and velocities over time. Analysis of this trajectory allows for the characterization of stable conformational states. github.com For peptides, these conformations are often described by the backbone dihedral angles phi (φ) and psi (ψ). A Ramachandran plot, which maps the distribution of these angles, can be generated to identify the most populated and energetically favorable conformations. github.com

Further analysis includes examining intramolecular and intermolecular hydrogen bonds, which are critical for stabilizing specific structures. nih.govresearchgate.net The interaction between the dipeptide and surrounding water molecules can also be quantified, revealing details about solvation and the hydrophobic effect driven by the methionine and isoleucine side chains. acs.org The solvent accessible surface area (SASA) can be calculated to understand how different conformations expose various parts of the molecule to the solvent. nih.gov

Table 1: Representative Stable Conformations and Dihedral Angles of this compound from MD Simulations (Hypothetical Data)

| Conformation | Methionine (Residue 1) | Isoleucine (Residue 2) | Relative Population (%) |

| φ (°) | ψ (°) | φ (°) | |

| β-sheet (extended) | -120 | +130 | -115 |

| Polyproline II helix | -75 | +145 | -70 |

| Right-handed α-helix | -60 | -45 | -65 |

| Turn/Bend | -80 | +10 | +90 |

Note: This table presents hypothetical, yet plausible, data based on typical conformational preferences observed for dipeptides in simulation studies.

Quantum Chemical Calculations for Electronic Structure and Reactivity Mechanisms

While MD simulations excel at sampling conformational space, quantum chemical (QC) calculations are employed for a more accurate description of electronic structure and chemical reactivity. cuni.czacs.org These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule. For a molecule like this compound, QC calculations can elucidate properties like orbital energies, partial atomic charges, and the nature of the peptide bond.

These calculations are significantly more computationally demanding than MD, and are thus typically performed on a limited number of representative structures, often the lowest-energy conformers identified through MD simulations or other conformational searches. oup.com

Density Functional Theory (DFT) is a widely used QC method that balances computational cost and accuracy, making it suitable for studying dipeptides. nih.gov DFT can be used to map out the potential energy surface for chemical reactions involving this compound, such as peptide bond hydrolysis or oxidation of the methionine sulfur atom.

To study a reaction pathway, a reaction coordinate is defined, and the energy of the system is calculated at various points along this path. This allows for the identification of transition states (the energy maxima along the reaction path) and the calculation of activation energies (the energy barrier that must be overcome for the reaction to occur). cuni.cz Functionals like B3LYP, paired with a suitable basis set such as 6-311++G(d,p), are commonly used for such investigations on peptides. oup.comnih.gov The inclusion of solvent effects, often through a polarizable continuum model (PCM), is crucial for obtaining results that are relevant to solution-phase chemistry. oup.com

Table 2: Hypothetical DFT-Calculated Energetics for Acid-Catalyzed Hydrolysis of the Peptide Bond

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (Dipeptide + H₃O⁺) | 0.0 |

| 2 | Transition State 1 (Protonation) | +5.2 |

| 3 | Intermediate (Protonated Dipeptide) | -2.1 |

| 4 | Transition State 2 (Nucleophilic Attack) | +20.5 (Activation Energy) |

| 5 | Tetrahedral Intermediate | +12.3 |

| 6 | Products (Amino Acids + Methanol) | -8.7 |

Note: This table shows hypothetical energy values for a plausible reaction mechanism. Actual values would require specific DFT calculations.

In Silico Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of this compound, which can then be used to interpret experimental data or to identify the molecule in a complex mixture.

Vibrational spectroscopy, such as Infrared (IR) spectroscopy, is particularly sensitive to peptide conformation. DFT calculations can compute the vibrational frequencies and intensities of a molecule, yielding a theoretical IR spectrum. nih.gov The amide I band (primarily C=O stretching) is especially informative, as its frequency is highly dependent on the peptide's secondary structure and hydrogen bonding environment. nih.gov

Nuclear Magnetic Resonance (NMR) parameters, including chemical shifts and spin-spin coupling constants (J-couplings), can also be computed. nih.gov These calculations can help assign peaks in an experimental NMR spectrum and provide further evidence for a particular three-dimensional structure in solution. For instance, the ³JHH coupling constants are related to dihedral angles via the Karplus equation, providing a direct link between calculated structure and experimental measurement. nih.gov Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, corresponding to UV-Visible absorption spectra. nih.gov

Table 3: Predicted Characteristic IR Frequencies for an Extended Conformation (Hypothetical Data)

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| N-H Stretch | Amide | 3350 |

| C-H Stretch | Aliphatic | 2960-2870 |

| C=O Stretch | Ester | 1745 |

| Amide I (C=O Stretch) | Peptide Bond | 1660 |

| Amide II (N-H Bend) | Peptide Bond | 1540 |

Note: These are representative frequencies for a specific conformation. The exact values are sensitive to the computational method and the specific molecular geometry.

Ligand-Macromolecule Docking and Interaction Modeling (non-human protein targets)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein. nih.govyoutube.com This method is invaluable for understanding the molecular basis of recognition and for designing new molecules with specific biological functions. nih.gov For this compound, docking could be used to investigate its interactions with non-human protein targets, such as bacterial enzymes or viral proteases.

The process involves treating the dipeptide as a flexible ligand and the protein as a (usually) rigid receptor. nih.gov Docking algorithms, implemented in software like AutoDock, systematically search for possible binding poses of the ligand within a defined binding site on the protein surface. nih.gov These algorithms sample a vast number of conformations and orientations, scoring each one based on a scoring function that estimates the binding affinity (free energy of binding). youtube.com

The result is a set of predicted binding modes, ranked by their scores. The top-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts, that stabilize the complex. nih.gov This information can provide hypotheses about the dipeptide's mechanism of action or guide the design of more potent peptide-based inhibitors.

Table 4: Hypothetical Docking Results with a Bacterial Peptidase

| Parameter | Value |

| Target Protein | Bacillus subtilis Aminopeptidase |

| Docking Software | AutoDock Vina |

| Predicted Binding Energy | -6.8 kcal/mol |

| Key Interacting Residues | Glu254, Tyr301, His350 |

| Hydrogen Bonds | - Dipeptide Amide N-H with Glu254- Dipeptide Ester C=O with Tyr301 OH |

| Hydrophobic Interactions | - Isoleucine side chain with hydrophobic pocket- Methionine side chain with His350 |

Note: This table represents a plausible outcome from a molecular docking simulation. The specific results depend heavily on the chosen protein target and docking protocol.

Enzymatic Processing and Biotransformation of Dipeptide Esters (in vitro, non-human)

The biotransformation of this compound in a biological system involves the enzymatic cleavage of its two key chemical bonds: the ester linkage and the internal peptide bond. This processing is carried out by distinct classes of hydrolytic enzymes.

The enzymatic breakdown of this dipeptide ester is a two-step process involving esterases and peptidases.

Esterases : These enzymes catalyze the hydrolysis of ester bonds. The methyl ester of the dipeptide would be a substrate for various non-specific esterases, which would cleave the ester linkage to yield methanol (B129727) and the dipeptide L-methionyl-L-isoleucine. The efficiency of this reaction depends on the specific esterase, as factors like pH, temperature, and substrate concentration can influence reaction rates nih.gov.

Peptidases : Also known as proteases, these enzymes catalyze the cleavage of peptide bonds wikipedia.org. Peptidases are broadly classified as endopeptidases or exopeptidases. A dipeptide like L-methionyl-L-isoleucine would primarily be a substrate for exopeptidases, which cleave peptide bonds at the ends of a polypeptide chain wikipedia.org. Specific types that could act on this dipeptide include:

Dipeptidyl-peptidases : These enzymes cleave dipeptides from the N-terminus of a polypeptide.

Carboxypeptidases : These enzymes remove a single amino acid from the C-terminus.

Aminopeptidases : These enzymes cleave a single amino acid from the N-terminus.

The specificity of these enzymes is determined by the amino acid residues occupying the binding pockets adjacent to the scissile bond nih.gov. For instance, the specificity of a dipeptidyl carboxypeptidase from Escherichia coli has been investigated using various peptide substrates, demonstrating its preference for particular C-terminal dipeptides scialert.net. The cleavage of the Met-Ile bond would release the free amino acids L-methionine and L-isoleucine, which can then enter their respective metabolic pathways.

| Enzyme Class | Action on this compound | Products | Notes on Specificity |

|---|---|---|---|

| Esterase | Hydrolysis of the methyl ester bond | L-methionyl-L-isoleucine + Methanol | Generally broad specificity; acts on the C-terminal ester group nih.gov. |

| Peptidase (Exopeptidase) | Hydrolysis of the peptide bond between Methionine and Isoleucine | L-methionine + L-isoleucine | Specificity is determined by the amino acid residues in the S1 and S1' binding pockets nih.gov. |

Enzymatic methylation is a critical biochemical reaction that involves the transfer of a methyl group to a substrate molecule. The universal methyl donor in virtually all biological systems is S-adenosylmethionine (SAM) nih.govfrontiersin.org. This molecule is synthesized from methionine and ATP frontiersin.org.

While the direct enzymatic methylation of a dipeptide's carboxyl group to form a methyl ester is not a common metabolic reaction, the components of this compound are deeply connected to methylation cycles. The methionine component is the direct precursor for SAM synthesis creative-proteomics.com. Enzymes known as methyltransferases utilize SAM to methylate a vast array of substrates, including DNA, RNA, proteins, and small molecules nih.gov. Following the donation of its methyl group, SAM is converted to S-adenosylhomocysteine (SAH) nih.govcreative-proteomics.com.

The formation of the methyl ester in this compound is more characteristic of chemical synthesis. However, enzymatic N-methylation of the peptide backbone itself is a known post-translational modification catalyzed by specific methyltransferases, which also use SAM as the methyl donor researchgate.netumn.edu. This process enhances the proteolytic resistance and membrane permeability of peptides researchgate.net.

| Molecule/Enzyme | Role in Methylation | Relevance to Dipeptide Components |

|---|---|---|

| S-adenosylmethionine (SAM) | Universal methyl group donor for most transmethylation reactions nih.gov. | Synthesized directly from L-methionine frontiersin.org. |

| Methyltransferases | Enzymes that catalyze the transfer of a methyl group from SAM to a substrate nih.gov. | Act on a wide variety of substrates, including proteins and nucleic acids. |

| Methionine Synthase | Catalyzes the remethylation of homocysteine to form methionine frontiersin.org. | A key enzyme in regenerating the methionine pool for SAM synthesis. |

Integration into Amino Acid Metabolic Pathways in Model Organisms (e.g., E. coli, S. cerevisiae, plants)

Once hydrolyzed, the constituent amino acids L-methionine and L-isoleucine are integrated into the central metabolic networks of model organisms.

The metabolic pathways for methionine and isoleucine, both members of the aspartate family of amino acids, are intricately linked, particularly in plants and bacteria nih.govnih.gov.

Plants : The primary pathway for isoleucine biosynthesis begins with L-threonine, which is converted to 2-ketobutyrate by the enzyme threonine deaminase oup.com. However, an alternative route exists where methionine can serve as a precursor for isoleucine. The enzyme methionine γ-lyase (MGL) can convert methionine into 2-ketobutyrate, which then enters the isoleucine synthesis pathway nih.govoup.com. This interdependence allows plants to maintain isoleucine homeostasis under varying conditions nih.govresearchgate.net.

Escherichia coli : Similar to plants, the canonical pathway for isoleucine synthesis in E. coli starts with threonine elifesciences.org. However, research has uncovered "underground" or latent metabolic pathways. Under certain conditions, particularly when the canonical pathway is blocked, intermediates in the methionine biosynthesis pathway, such as O-succinyl-L-homoserine, can be converted to 2-ketobutyrate, thereby fueling isoleucine production elifesciences.orgnih.govsemanticscholar.org.

Saccharomyces cerevisiae : In yeast, the biosynthesis of branched-chain amino acids (BCAAs), including isoleucine, is a well-defined process. The final step, the transamination of α-keto-β-methylvalerate to isoleucine, is catalyzed by branched-chain amino acid aminotransferases Bat1 (mitochondrial) and Bat2 (cytosolic) tandfonline.commicrobialcell.com. Methionine metabolism in yeast is also complex, involving pathways for both synthesis and catabolism, which can lead to the production of α-ketobutyrate, a potential precursor for isoleucine synthesis oup.com.

| Organism | Primary Isoleucine Precursor | Alternative Precursor from Methionine Pathway | Key Enzyme in Alternative Pathway |

|---|---|---|---|

| Plants | L-Threonine oup.com | L-Methionine nih.gov | Methionine γ-lyase (MGL) oup.com |

| E. coli | L-Threonine elifesciences.org | O-succinyl-L-homoserine nih.govsemanticscholar.org | Promiscuous activity of various enzymes nih.gov |

| S. cerevisiae | L-Threonine | Methionine (via catabolism to α-ketobutyrate) oup.com | Methionine aminotransferase, Demethiolase oup.com |

L-methionine is a central player in one-carbon metabolism, a set of reactions essential for the synthesis of nucleotides, the regulation of redox balance, and epigenetic modifications nih.govcreative-proteomics.com. The introduction of L-methionine into the cell, from the hydrolysis of the dipeptide, directly fuels the methionine cycle creative-proteomics.com.

Activation : Methionine is activated by ATP to form S-adenosylmethionine (SAM) in a reaction catalyzed by methionine adenosyltransferase (MAT) frontiersin.org.

Methyl Donation : SAM, the universal methyl donor, transfers its activated methyl group to a multitude of acceptor molecules in reactions catalyzed by methyltransferases. This process is fundamental for DNA methylation, histone modification, and the synthesis of many essential compounds nih.govcreative-proteomics.com.

Regeneration : After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can be remethylated back to methionine, a reaction that requires a methyl group from 5-methyltetrahydrofolate (derived from the folate cycle) and is catalyzed by methionine synthase frontiersin.orgnih.gov. This completes the cycle.

Therefore, the L-methionine component of the dipeptide ester serves as a direct input into this critical metabolic hub, providing the necessary substrate for the synthesis of SAM and supporting all downstream methylation-dependent processes.

| Step | Key Metabolite (Input) | Key Enzyme | Key Metabolite (Output) | Metabolic Significance |

|---|---|---|---|---|

| Activation | L-Methionine, ATP | Methionine Adenosyltransferase (MAT) | S-adenosylmethionine (SAM) | Forms the universal methyl donor frontiersin.org. |

| Methyl Transfer | SAM, Acceptor Molecule | Methyltransferases | S-adenosylhomocysteine (SAH) | Crucial for DNA/histone methylation, synthesis of various compounds nih.gov. |

| Hydrolysis | SAH | SAH Hydrolase | Homocysteine | Prepares for the regeneration of methionine. |

| Remethylation | Homocysteine, 5-Methyltetrahydrofolate | Methionine Synthase | L-Methionine, Tetrahydrofolate | Regenerates methionine pool, linking methionine and folate cycles frontiersin.orgnih.gov. |

Regulation of Biochemical Processes by Related Peptidic Species

Beyond their role as building blocks for proteins, short peptides can act as signaling molecules and regulators of biochemical processes nih.govresearchgate.net. The biological activity of dipeptides is an area of growing research, with evidence suggesting their involvement in the regulation of systemic metabolism mdpi.com.

In the context of the dipeptide's components, methionine itself, and its derivative SAM, act as critical metabolic signals in yeast. The intracellular level of methionine is sensed by the cell's major growth-regulating pathway, TORC1 (Target of Rapamycin Complex 1) nih.gov. An abundance of methionine, sensed via SAM-mediated methylation of the protein phosphatase PP2A, activates the TORC1 pathway. This activation promotes anabolic processes like cell growth and proliferation while simultaneously inhibiting catabolic processes such as autophagy nih.gov. This signaling role demonstrates that a methionine-containing peptide could exert regulatory effects that extend beyond its simple nutritional contribution, influencing fundamental cellular decisions between growth and maintenance.

An in-depth examination of the biochemical roles and metabolic interconnections of specific L-methionine and L-isoleucine derivatives reveals a landscape of complex biological pathways. This article focuses on the dipeptide ester, this compound, within the context of non-human organisms, exploring its potential as an endogenous or exogenous metabolite based on available scientific research.

Advanced Analytical Methodologies for Detection and Quantification of Methyl L Methionyl L Isoleucinate

Electrophoretic and Capillary Electrophoresis Applications

Capillary Electrophoresis (CE) offers a high-resolution separation alternative to HPLC and is particularly well-suited for the analysis of charged species like peptides. nih.govnih.gov The separation mechanism in Capillary Zone Electrophoresis (CZE), the most common mode of CE, is based on the charge-to-mass ratio of the analyte. springernature.com Since Methyl L-methionyl-l-isoleucinate is amphoteric, it is an ideal candidate for CE analysis. springernature.com

CE is considered orthogonal to RP-HPLC because their separation mechanisms are fundamentally different (charge-to-mass ratio vs. hydrophobicity). nih.gov This makes the combination of both techniques a powerful tool for comprehensive purity assessment.

For enhanced selectivity, especially for separating structurally similar dipeptides or isomers, additives can be included in the BGE. These can include organic solvents, ion-pairing reagents, or cyclodextrins for chiral separations. nih.gov

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Comprehensive Characterization and Trace Analysis

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, are indispensable for the unambiguous identification and sensitive quantification of compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is arguably the most powerful technique for the analysis of dipeptides in complex mixtures. acs.orgacs.org An HPLC system separates the components of a sample, which are then introduced into a tandem mass spectrometer. The first mass analyzer (MS1) selects the precursor ion (the molecular ion of this compound). This ion is then fragmented in a collision cell, and the resulting product ions are analyzed by a second mass analyzer (MS2). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for quantification at very low levels (nanomolar to picomolar). acs.org

A novel analytical platform combining CE-MS/MS and LC-MS/MS has been developed for the comprehensive profiling and quantitation of 335 dipeptides, demonstrating the capability to separate structural isomers. acs.org Such a method could be readily applied to the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned previously, GC requires derivatization of the dipeptide ester. americanpeptidesociety.org When coupled with a mass spectrometer, GC-MS not only separates the derivatized analyte but also provides its mass spectrum. nih.govnih.gov The fragmentation pattern in the mass spectrum is a chemical fingerprint that allows for definitive identification. The mass spectra of trimethylsilylated dipeptides typically show characteristic ions that can be used to determine the amino acid sequence. nih.gov

Development of Bioanalytical Assays for Detection in Complex Biological Matrices (non-human)

Detecting and quantifying this compound in non-human biological matrices, such as animal plasma, serum, or tissue homogenates, presents significant challenges due to the complexity of these samples. waters.com The development of a robust bioanalytical assay is crucial for pharmacokinetic or metabolic studies.

The gold standard for such assays is LC-MS/MS, owing to its high selectivity and sensitivity, which are necessary to distinguish the analyte from endogenous matrix components. waters.comnih.gov A key step in the development of a bioanalytical method is sample preparation. The goal is to efficiently extract the target analyte from the biological matrix while removing interfering substances like proteins and phospholipids.

Common sample preparation techniques include:

Protein Precipitation (PPT): A simple and fast method where an organic solvent (e.g., acetonitrile) is added to the sample to precipitate proteins.

Liquid-Liquid Extraction (LLE): The analyte is partitioned between the aqueous biological sample and an immiscible organic solvent.

Solid-Phase Extraction (SPE): This is a highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange retention mechanisms, is particularly effective for extracting peptides from complex matrices like plasma. waters.com

Recent studies have shown that peptides from gut microbiota can be detected and quantified in blood plasma, with concentrations ranging from 0.1 nM to 1 µM. nih.gov This highlights the feasibility of developing sensitive assays for peptides in biological fluids. The development of such an assay for this compound would involve optimizing the extraction procedure and the LC-MS/MS parameters to achieve the required sensitivity, accuracy, and precision. waters.com

Q & A

Q. What are the established synthetic routes for Methyl L-methionyl-L-isoleucinate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. Key considerations include:

- Coupling Reagents : Use of carbodiimides (e.g., DCC) or phosphonium salts (e.g., PyBOP) to activate carboxyl groups .

- Protection Strategies : Boc or Fmoc groups for amino acid side chains to prevent undesired side reactions. Methionine’s thioether group may require protection under oxidizing conditions .

- Solvent Systems : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and coupling efficiency. Microwave-assisted synthesis (e.g., CEM Focused Microwave systems) can reduce reaction time by 30–50% .

Table 1 : Optimization of Reaction Conditions

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Temperature | 0–25°C (coupling) | Higher temps risk racemization | |

| Coupling Reagent | HBTU/DIPEA in DMF | 85–92% yield, >95% purity | |

| Deprotection | TFA (for Boc), Piperidine (Fmoc) | Incomplete deprotection lowers purity |

Q. How is this compound characterized to confirm structural integrity and enantiomeric purity?

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities (<1%) . Chiral HPLC (e.g., Chiralpak IA) resolves enantiomers to confirm >99% ee .

- Spectroscopy :

- 1H/13C NMR : Methionine’s SCH3 group resonates at ~2.1 ppm (1H) and 14–16 ppm (13C). Isoleucine’s branching causes distinct δH splitting .

- Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 307.2) .

Advanced Research Questions

Q. How can conflicting data on the compound’s stability under oxidative or hydrolytic conditions be resolved?

Contradictions in stability studies often arise from:

- Oxidative Degradation : Methionine’s thioether group is prone to oxidation. Stability varies with pH (e.g., t1/2 = 48 hrs at pH 7.4 vs. 12 hrs at pH 9.0) .

- Hydrolytic Pathways : Ester hydrolysis in aqueous buffers (e.g., PBS) follows pseudo-first-order kinetics. Conflicting reports may stem from buffer composition (e.g., phosphate vs. Tris) or temperature control .

Methodological Recommendations : - Use LC-MS to track degradation products (e.g., methionine sulfoxide for oxidation) .

- Conduct accelerated stability studies (40°C/75% RH) with controlled O2 levels .

Q. What statistical approaches are recommended for analyzing dose-response relationships in biological assays involving this compound?

- Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to determine EC50/IC50 values. Bootstrap resampling (n=1000 iterations) reduces bias in small datasets .

- Outlier Handling : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates in cell-based assays .

- Multivariate Analysis : PCA or PLS-DA identifies confounding variables (e.g., solvent DMSO% affecting membrane permeability) .

Table 2 : Example Bioassay Design

| Assay Type | Endpoint | Positive Control | Reference Compound |

|---|---|---|---|

| Antimicrobial | MIC (μg/mL) | Ampicillin | Gramicidin D |

| Enzyme Inhibition | IC50 (nM) | Staurosporine | ATP-competitive inhibitor |

Q. How can computational modeling predict interactions between this compound and target proteins?

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., methionine aminopeptidase). Key parameters:

- MD Simulations : GROMACS or AMBER trajectories (50–100 ns) assess conformational stability. Methionine’s hydrophobic side chain often anchors the ligand in pockets .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis for in vivo studies?

- Process Analytical Technology (PAT) : In-line FTIR monitors coupling efficiency in real time .

- Quality Control :

- HPLC-PDA : Ensure purity >98% per ICH Q2(R1) guidelines .

- Karl Fischer Titration : Limit water content to <0.1% to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.